

Application Note: FT-IR Spectroscopy for the Characterization of p-Nitroacetanilide

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Compound of Interest

Compound Name: *N*-(4-Nitrophenyl)acetamide

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Abstract

This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of p-nitroacetanilide, a key intermediate in the synthesis of various dyes and pharmaceuticals. The characteristic vibrational frequencies of the functional groups present in p-nitroacetanilide are identified and tabulated. Standard protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) are provided to ensure reproducible and high-quality spectral data. This document serves as a practical guide for researchers, scientists, and drug development professionals in utilizing FT-IR for the structural elucidation and purity assessment of p-nitroacetanilide.

Introduction

p-Nitroacetanilide is an organic compound derived from the nitration of acetanilide.^[1] Its chemical structure consists of a para-substituted benzene ring with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂). The presence of these distinct functional groups gives rise to a unique infrared spectrum, which can be used as a fingerprint for its identification. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that measures the absorption of infrared radiation by a sample, causing molecular vibrations. These vibrations are specific to the bonds and functional groups within a molecule, allowing for its structural characterization. This note provides a comprehensive overview of the FT-IR analysis of p-nitroacetanilide.

Data Presentation: Characteristic FT-IR Peaks

The FT-IR spectrum of p-nitroacetanilide exhibits several characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The table below summarizes the key vibrational frequencies and their assignments.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
~3274 - 3318	N-H (Amide)	Stretching	Strong
~3100 - 3000	C-H (Aromatic)	Stretching	Medium
~2950 - 2850	C-H (Methyl)	Stretching	Weak
~1680 - 1660	C=O (Amide I)	Stretching	Strong
~1600 - 1580	C=C (Aromatic)	Stretching	Medium
~1560 - 1540	N-O (Nitro)	Asymmetric Stretching	Strong
~1520 - 1500	N-H (Amide II)	Bending	Medium
~1350 - 1330	N-O (Nitro)	Symmetric Stretching	Strong
~860 - 840	C-H (Aromatic)	Out-of-plane Bending (para-disubstituted)	Strong

Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument used.

Experimental Protocols

To obtain a high-quality FT-IR spectrum of p-nitroacetanilide, proper sample preparation is crucial. Below are detailed protocols for two common solid sampling techniques: the KBr pellet method and the ATR method.

Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr) and pressing it into a thin, transparent pellet.

Materials:

- p-Nitroacetanilide (1-2 mg)
- FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press

Procedure:

- **Grinding:** Place approximately 1-2 mg of p-nitroacetanilide into a clean, dry agate mortar. Grind the sample to a fine powder.
- **Mixing:** Add 100-200 mg of dry KBr powder to the mortar. Gently mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Avoid excessive grinding which can introduce moisture.
- **Pellet Formation:** Transfer the mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press.
- **Pressing:** Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Analysis:** Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.^[2]

Materials:

- p-Nitroacetanilide powder
- FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free tissue

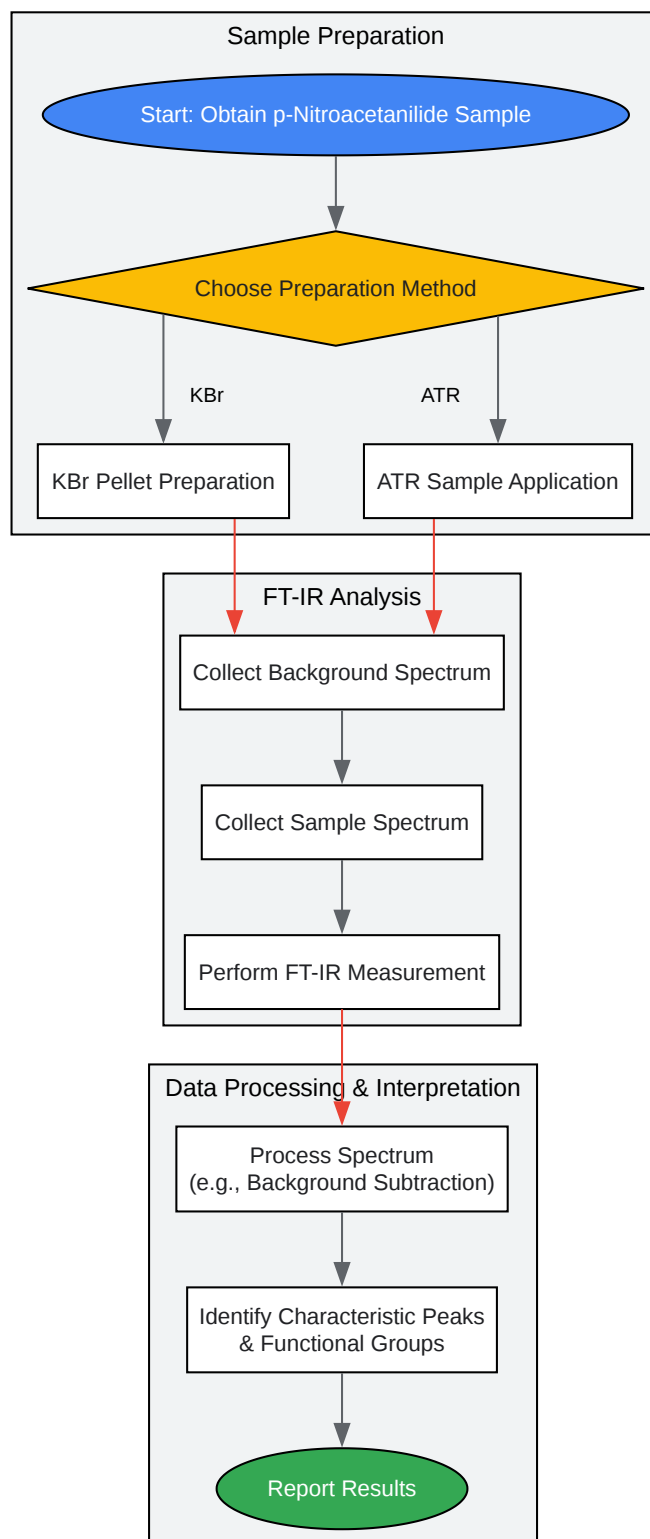
Procedure:

- **Background Collection:** Ensure the ATR crystal is clean. Record a background spectrum with no sample on the crystal.
- **Sample Application:** Place a small amount of p-nitroacetanilide powder onto the ATR crystal using a clean spatula, ensuring the crystal surface is completely covered.
- **Pressure Application:** Use the pressure clamp of the ATR accessory to apply firm and even pressure on the sample, ensuring good contact with the crystal.
- **Data Acquisition:** Record the FT-IR spectrum of the sample.
- **Cleaning:** After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a lint-free tissue lightly moistened with a suitable solvent.

Mandatory Visualization

The following diagram illustrates the general workflow for the FT-IR analysis of p-nitroacetanilide.

FT-IR Analysis Workflow for p-Nitroacetanilide

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Caption: Workflow for FT-IR analysis of p-nitroacetanilide.

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References

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